(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. Its unique stereochemistry and functional groups make it a valuable molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a fluorinating agent. The reaction conditions typically include the use of a chiral catalyst to ensure the desired stereochemistry is obtained .
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic processes to achieve high enantioselectivity. Enzymatic methods are preferred due to their efficiency and ability to produce enantiomerically pure compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted cyclopropane derivatives .
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes
Wirkmechanismus
The mechanism by which (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The pathways involved often include enzyme inhibition or activation, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-2-(methoxycarbonyl)-1-methylcyclohexanecarboxylic acid
- (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropanecarboxylic acid
- (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid
Uniqueness
What sets (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of a fluorine atom.
Eigenschaften
Molekularformel |
C7H11FO2 |
---|---|
Molekulargewicht |
146.16 g/mol |
IUPAC-Name |
(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t5-,7+/m1/s1 |
InChI-Schlüssel |
QQBMHOMBYVWDHU-VDTYLAMSSA-N |
Isomerische SMILES |
CC(C)[C@H]1C[C@]1(C(=O)O)F |
Kanonische SMILES |
CC(C)C1CC1(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.